molecular formula C11H18Cl2N2 B12864315 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride

Cat. No.: B12864315
M. Wt: 249.18 g/mol
InChI Key: JWRGOKGDRNFOQM-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H17N2Cl2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a pyrrolidine ring attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine and 2-pyrrolidinemethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert 2-pyrrolidinemethanol to 2-pyrrolidinemethyl chloride.

    Coupling Reaction: The 2-pyrrolidinemethyl chloride is then reacted with 4-methylpyridine in the presence of a base such as triethylamine (TEA) to form the desired product.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Saturated derivatives of the compound.

    Substitution: Alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride: Similar structure but lacks the methylene bridge.

    2-(Pyrrolidin-2-ylmethyl)pyridine hydrochloride: Similar but without the methyl group on the pyridine ring.

    4-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the pyrrolidine ring attached via a methylene bridge allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

4-methyl-2-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-9-4-6-13-11(7-9)8-10-3-2-5-12-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H

InChI Key

JWRGOKGDRNFOQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCCN2.Cl.Cl

Origin of Product

United States

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